2,6-Piperidinedione, 3-amino-, (3S)-

Catalog No.
S1921045
CAS No.
29883-25-8
M.F
C5H8N2O2
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Piperidinedione, 3-amino-, (3S)-

CAS Number

29883-25-8

Product Name

2,6-Piperidinedione, 3-amino-, (3S)-

IUPAC Name

(3S)-3-aminopiperidine-2,6-dione

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m0/s1

InChI Key

NPWMTBZSRRLQNJ-VKHMYHEASA-N

SMILES

C1CC(=O)NC(=O)C1N

Canonical SMILES

C1CC(=O)NC(=O)C1N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N

Synthesis of Lenalidomide Analogs

(3S)-3-Aminopiperidine-2,6-dione serves as a key building block for the synthesis of lenalidomide analogs [1]. Lenalidomide is a drug used to treat multiple myeloma and myelodysplastic syndromes [2]. By modifying the structure of (3S)-3-aminopiperidine-2,6-dione, researchers can develop new analogs with potentially improved therapeutic properties or targeting specific disease pathways.

Source: [1] PubChem. 3-Aminopiperidine-2,6-dione. National Institutes of Health. Source: [2] National Cancer Institute. Lenalidomide (Revlimid®).

2,6-Piperidinedione, 3-amino-, (3S)- is a heterocyclic compound characterized by a six-membered ring containing one nitrogen atom and two carbonyl groups. Its molecular formula is C5H8N2O2C_5H_8N_2O_2 and it is often encountered in its hydrochloride salt form, known as (S)-3-amino-piperidine-2,6-dione hydrochloride. This compound is notable for its chirality, with the (3S) configuration indicating the specific spatial arrangement of its atoms. It is recognized for its potential applications in pharmaceuticals and organic synthesis.

The chemical behavior of 2,6-piperidinedione derivatives can include various reactions typical of diketopiperazines. These may involve:

  • Condensation Reactions: The compound can undergo condensation with amines or other nucleophiles to form more complex structures.
  • Hydrolysis: In the presence of water, the compound may hydrolyze to yield its corresponding amino acids or other products.
  • Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines, modifying the compound's properties and reactivity.

Research indicates that derivatives of 2,6-piperidinedione exhibit a range of biological activities:

  • Enzyme Inhibition: Some derivatives have shown inhibitory effects on aromatase, an enzyme involved in estrogen production, suggesting potential applications in treating estrogen-dependent conditions such as breast cancer .
  • Metabolic Pathways: Studies have explored its metabolic pathways in humans, revealing various metabolites that may influence pharmacological effects.
  • Biosynthetic Intermediate: It serves as a biosynthetic intermediate in the production of microbial pigments like indigoidine, indicating its role in natural product synthesis .

Several methods exist for synthesizing 2,6-piperidinedione:

  • From L-Glutamine: A notable method involves protecting L-glutamine in an alkaline medium, followed by cyclization using N,N-carbonyl dimidazoles under anhydrous conditions. This method yields the target compound with high purity and yield .
  • Chemoenzymatic Synthesis: Recent approaches combine bioconversion with

The applications of 2,6-piperidinedione primarily lie within the pharmaceutical industry:

  • Drug Development: Its derivatives are being explored for their potential as therapeutic agents due to their biological activities.
  • Chemical Research: The compound serves as a building block in organic synthesis and medicinal chemistry.

Studies investigating the interactions of 2,6-piperidinedione with biological targets have revealed:

  • Receptor Binding: Some derivatives interact with specific receptors, influencing their biological activity.
  • Metabolic Interactions: Understanding how this compound is metabolized helps predict its pharmacokinetics and potential side effects in drug development.

Several compounds share structural similarities with 2,6-piperidinedione. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Aminopiperidine-2,6-dioneSimilar piperidine structureDifferent substitution patterns affecting activity
Piperazine-2,5-dioneContains two nitrogen atomsExhibits different biological activities
4-AminopiperidineOne less carbonyl groupVariations in reactivity and potential applications

These compounds demonstrate variations in their chemical properties and biological activities due to differences in their structures and functional groups.

XLogP3

-1.5

Wikipedia

2,6-Piperidinedione, 3-amino-, (3S)-

Dates

Modify: 2023-08-16

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